Cl-4AS-1 is a synthetic 4-aza-steroidal compound classified as a full androgen receptor (AR) agonist. It exhibits high binding affinity for the AR, mimicking the effects of endogenous androgens like dihydrotestosterone (DHT). Cl-4AS-1 serves as a valuable tool in scientific research, particularly in studies investigating the role of the AR in various cellular processes and disease models.
Cl-4AS-1 is classified as a selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues, such as the prostate. This selectivity makes SARMs like Cl-4AS-1 attractive for therapeutic applications, particularly in conditions where anabolic effects are desired without the side effects typically associated with traditional anabolic steroids .
The synthesis of Cl-4AS-1 involves complex organic chemistry techniques that typically include multi-step reactions to construct the steroidal backbone and introduce the requisite functional groups. Although specific synthetic pathways for Cl-4AS-1 are not exhaustively detailed in available literature, similar compounds often utilize methods such as:
Technical details regarding exact reagents and conditions are often proprietary or unpublished but can be inferred from studies on related compounds .
The molecular structure of Cl-4AS-1 features a steroid nucleus with specific substitutions that confer its agonistic properties at the androgen receptor. The compound's structural formula can be represented as follows:
Key characteristics include:
The three-dimensional conformation of Cl-4AS-1 allows it to effectively interact with androgen receptors, facilitating its role as an agonist .
Cl-4AS-1 participates in several key chemical reactions relevant to its function as an androgen receptor agonist:
These reactions underscore Cl-4AS-1's potential utility in therapeutic applications targeting androgen-dependent conditions .
Cl-4AS-1 exerts its effects primarily through:
Data from studies indicate that Cl-4AS-1 may inhibit estrogen receptor signaling in certain breast cancer models, suggesting a dual mechanism that could be exploited for therapeutic benefit .
Cl-4AS-1 exhibits several notable physical and chemical properties:
These properties are critical for handling, storage, and formulation in pharmaceutical applications .
Cl-4AS-1 has several promising applications within scientific research:
Cl-4AS-1 is a 4-azasteroidal compound that functions as a potent, full agonist of the androgen receptor (AR). Its binding affinity is characterized by an IC₅₀ of 12 nM for the human AR, as determined by radioligand competition assays using [³H]methyltrienolone (R1881). This places it among high-affinity synthetic AR ligands, though it exhibits distinct structural features compared to traditional androgens like dihydrotestosterone (DHT). The compound's steroidal backbone enables precise interactions with the AR ligand-binding domain (LBD), inducing conformational changes essential for receptor activation [1] [2] [8].
Transcriptional profiling in MDA-MB-453 breast cancer cells (which express endogenous AR) reveals that Cl-4AS-1 mimics DHT in activating AR-dependent promoters. For instance, it transactivates the mouse mammary tumor virus (MMTV) promoter at levels comparable to DHT. Microarray analyses further demonstrate that Cl-4AS-1 regulates a substantial subset of DHT-responsive genes, including those involved in cell proliferation and differentiation. However, key differences exist: unlike DHT, Cl-4AS-1 does not upregulate AR gene expression, suggesting divergent effects on receptor autoregulation [1] [6].
Table 1: Binding and Transcriptional Properties of Cl-4AS-1
Property | Value/Effect | Experimental System |
---|---|---|
AR Binding Affinity (IC₅₀) | 12 nM | MDA-MB-453 cell lysates |
MMTV Promoter Activation | Full agonist (matching DHT efficacy) | Transfected 22Rv1 prostate cells |
AR Gene Regulation | No upregulation | Microarray (MDA-MB-453 cells) |
A defining feature of Cl-4AS-1 is its ability to disrupt the N-terminal/C-terminal (N/C) interaction within the androgen receptor—a intramolecular interaction critical for full transcriptional activation. In mammalian two-hybrid assays, Cl-4AS-1 promotes this interaction with only 35.3% efficiency relative to DHT (at 10 μM). This partial agonism arises because the N/C interaction stabilizes AR dimerization and facilitates recruitment of coactivators to androgen response elements (AREs). Disruption occurs due to Cl-4AS-1 inducing a unique AR conformation that sterically hinders N/C domain dimerization [1] [2].
The physiological significance of this antagonism is profound: while classical agonists like DHT or Cl-4AS-1's structural analog Cl-4AS-1 fully stabilize the N/C interface, Cl-4AS-1's partial effect correlates with tissue-selective gene regulation. For example, in transcriptomic studies, it activates bone- and muscle-specific genes as effectively as DHT but shows diminished activity in reproductive tissues. This mechanistic divergence positions Cl-4AS-1 as a template for developing Selective Androgen Receptor Modulators (SARMs) with reduced virilizing effects [1] [4] [8].
Beyond AR agonism, Cl-4AS-1 exerts a dual inhibitory effect on 5α-reductase isoenzymes—key catalysts converting testosterone to the more potent DHT. It inhibits type I 5α-reductase with an IC₅₀ of 6 nM and type II 5α-reductase with an IC₅₀ of 10 nM. This dual inhibition contrasts with clinical 5α-reductase inhibitors like finasteride (selective for type II) and dutasteride (pan-inhibitor), offering a unique pharmacodynamic profile [1] [3] [5].
The inhibition kinetics are competitive and reversible, as established via enzyme assays using prostate and scalp tissue microsomes. Physiologically, this reduces intracellular DHT synthesis, amplifying Cl-4AS-1’s direct AR agonist effects by minimizing competition from endogenous DHT. Consequently, in vivo studies in rats show Cl-4AS-1 increases lean mass and bone mineral density—classical anabolic responses—while exerting reduced effects on prostate growth compared to DHT. This synergy between AR agonism and 5α-reductase inhibition underpins its tissue selectivity [1] [3] [9].
Table 2: 5α-Reductase Inhibition Profile of Cl-4AS-1
Isoenzyme | IC₅₀ | Tissue Specificity | Biological Consequence |
---|---|---|---|
Type I | 6 nM | Liver, skin, sebaceous glands | Reduced DHT in peripheral tissues |
Type II | 10 nM | Prostate, genital skin | Suppressed prostate growth |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: